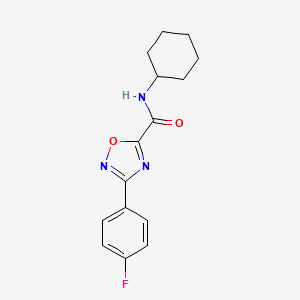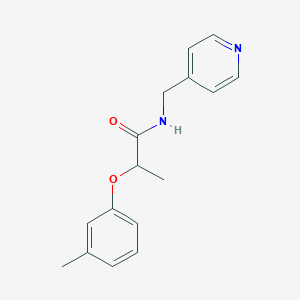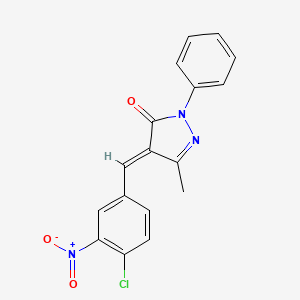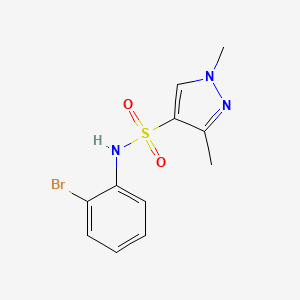
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide, also known as ABX-1431, is a small molecule drug that has been recently developed as a potential treatment for neuropsychiatric disorders such as anxiety, depression, and schizophrenia. ABX-1431 is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The modulation of the endocannabinoid system by ABX-1431 has shown promising results in preclinical studies, making it a potential candidate for further investigation.
Mechanism of Action
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a selective inhibitor of the enzyme MAGL, which is responsible for the degradation of the endocannabinoid 2-AG. By inhibiting MAGL, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide increases the levels of 2-AG in the brain, which in turn activates the cannabinoid receptor CB1. The activation of CB1 has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to modulate the endocannabinoid system by increasing the levels of 2-AG in the brain. This leads to the activation of CB1, which has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation. The modulation of the endocannabinoid system by N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is its selectivity for MAGL, which reduces the risk of off-target effects. Furthermore, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has shown promising results in preclinical models of neuropsychiatric disorders, making it a potential candidate for further investigation. However, one of the limitations of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Future Directions
There are several future directions for the investigation of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One potential direction is the investigation of its effectiveness in clinical trials for the treatment of neuropsychiatric disorders. Furthermore, the development of more potent and selective inhibitors of MAGL may lead to improved therapeutic options for these disorders. Finally, the investigation of the role of the endocannabinoid system in other physiological processes may lead to the discovery of new therapeutic targets for a variety of diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves several steps, starting from the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate N-cyclohexyl-4-fluoroaniline. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the key intermediate N-cyclohexyl-4-fluorophenyl-1,2,4-oxadiazol-5-amine. Finally, the carboxylic acid derivative of this intermediate is synthesized by reacting it with various carboxylic acids, such as 2-chloroacetic acid or 3-methyl-2-oxovaleric acid.
Scientific Research Applications
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied in preclinical models of neuropsychiatric disorders, including anxiety, depression, and schizophrenia. In animal models, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Furthermore, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to improve cognitive function in animal models of schizophrenia.
properties
IUPAC Name |
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-11-8-6-10(7-9-11)13-18-15(21-19-13)14(20)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHGLSHVQKYIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)




![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)